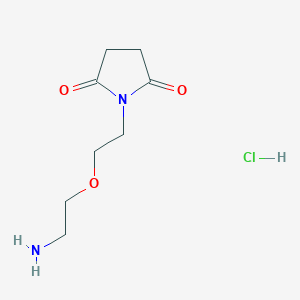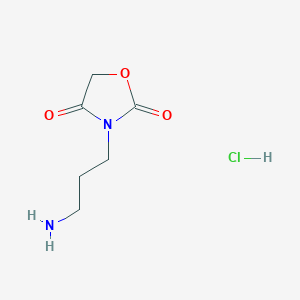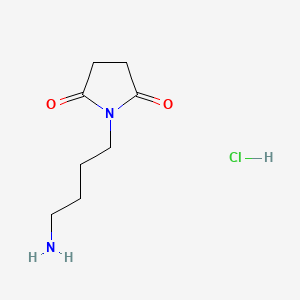![molecular formula C10H19NO2 B1380590 (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol CAS No. 1330763-53-5](/img/structure/B1380590.png)
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol
Vue d'ensemble
Description
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol: is a chemical compound with a unique spirocyclic structure. This compound features a spiro junction where a nitrogen atom and an oxygen atom are part of the ring system, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxymethyl group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the functionalization of the ring system to introduce the hydroxymethyl group.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Analyse Des Réactions Chimiques
Types of Reactions: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups or the ring system.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their properties.
Biology: In biological research, this compound can be used to study the interactions of spirocyclic molecules with biological systems. Its structure allows for the exploration of binding interactions with proteins and other biomolecules.
Medicine: In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with specific biological activities.
Industry: In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its spirocyclic structure can impart unique properties to the final products, making it valuable for various industrial processes.
Mécanisme D'action
The mechanism of action of (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the spirocyclic structure allow it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
(8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)amine: Similar structure with an amine group instead of a methanol group.
Uniqueness: (8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol is unique due to its specific combination of a spirocyclic ring system and a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
IUPAC Name |
(8-methyl-1-oxa-8-azaspiro[4.5]decan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-11-6-4-10(5-7-11)3-2-9(8-12)13-10/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSWHCGXUNXAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCC(O2)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)







![[1-(piperidin-3-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1380519.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)


![[2,4'-Bipyridin]-3-ylmethanamine](/img/structure/B1380529.png)
